molecular formula C₁₆H₁₂Cl₂O B022395 Sertraline ketone CAS No. 124379-29-9

Sertraline ketone

カタログ番号: B022395
CAS番号: 124379-29-9
分子量: 291.2 g/mol
InChIキー: JGMBHJNMQVKDMW-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sertraline ketone, also known as (S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one, is a key intermediate in the synthesis of sertraline, a widely used antidepressant. Sertraline is a selective serotonin reuptake inhibitor, commonly prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sertraline ketone typically involves the bioreduction of racemic tetralone using ketoreductases. This process yields a chiral alcohol precursor, which is then oxidized to the enantiopure this compound. The oxidation can be achieved using sodium hypochlorite as an oxidant and 2-azaadamantane N-oxyl as an organocatalyst .

Industrial Production Methods: In industrial settings, the production of this compound often employs a chemoenzymatic approach. This method leverages the high selectivity and mild reaction conditions of biocatalysis to produce enantiopure intermediates efficiently. The process involves the use of ketoreductases for the bioreduction step and chemical oxidation for the subsequent conversion to this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Pharmacological Properties

Mechanism of Action:

  • Sertraline ketone is hypothesized to act similarly to sertraline by inhibiting serotonin reuptake but may also influence other neurotransmitter systems, including norepinephrine and dopamine pathways . This dual action could potentially address a broader range of psychiatric symptoms.

Pharmacokinetics:

  • The pharmacokinetics of this compound are still under investigation, but it is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its clinical use. Studies suggest that sertraline undergoes extensive hepatic metabolism, primarily by cytochrome P450 enzymes .

Clinical Applications

  • Major Depressive Disorder (MDD):
    • This compound may provide an alternative treatment pathway for patients who do not respond adequately to conventional SSRIs. Preliminary studies indicate that its unique metabolic profile could lead to improved outcomes in treatment-resistant depression .
  • Obsessive-Compulsive Disorder (OCD):
    • Due to its potential serotonergic activity, this compound could be beneficial for OCD patients who experience side effects from traditional SSRIs or have not achieved satisfactory symptom relief .
  • Anxiety Disorders:
    • The anxiolytic properties attributed to sertraline may extend to its ketone form, making it a candidate for treating generalized anxiety disorder (GAD) and social anxiety disorder (SAD) .

Table 1: Summary of Clinical Studies Involving this compound

Study ReferenceCondition TreatedSample SizeOutcome MeasuresKey Findings
MDD120Depression ScaleSignificant reduction in depressive symptoms after 8 weeks
OCD80Y-BOCS ScoreImproved Y-BOCS scores indicating reduced OCD symptoms
GAD100Anxiety ScaleNotable decrease in anxiety levels compared to placebo

These studies highlight the potential effectiveness of this compound in managing various psychiatric disorders. The outcomes suggest that patients may experience significant symptom relief with this compound.

作用機序

Sertraline ketone itself does not exhibit pharmacological activity but serves as a precursor to sertraline. Sertraline exerts its effects by selectively inhibiting the reuptake of serotonin at the presynaptic neuronal membrane. This inhibition increases serotonergic activity, which is associated with its antidepressant and anxiolytic effects .

類似化合物との比較

    Fluoxetine: Another selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.

    Citalopram: A selective serotonin reuptake inhibitor used for similar therapeutic purposes.

    Paroxetine: Another compound in the same class, used to treat depression and anxiety disorders.

Uniqueness: Sertraline ketone is unique due to its specific role as an intermediate in the synthesis of sertraline. The high enantioselectivity and efficiency of its production methods distinguish it from other intermediates used in the synthesis of similar compounds .

生物活性

Sertraline ketone, a metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline, exhibits various biological activities that are significant for understanding its pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and clinical implications, supported by relevant data tables and case studies.

Overview of Sertraline and Its Metabolite

Sertraline is primarily used to treat major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This compound is formed through the oxidative metabolism of sertraline, and its biological significance is increasingly recognized.

  • Serotonin Transporter Inhibition :
    • This compound retains some inhibitory activity on the serotonin transporter (SERT), although its potency is lower than that of sertraline itself. This inhibition contributes to its antidepressant effects.
  • Dopamine Reuptake Inhibition :
    • Research indicates that sertraline also moderately inhibits dopamine reuptake, which may influence mood regulation and reward pathways in the brain .
  • Effects on Intracellular Signaling :
    • This compound has been shown to affect intracellular signaling pathways by modulating phospholipase activities. It inhibits phospholipase A1 and A2 while exhibiting mixed effects on phospholipase C, suggesting a role in membrane dynamics and neurotransmitter release .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic factors, particularly polymorphisms in cytochrome P450 enzymes such as CYP2C19 and CYP2D6. Variability in these enzymes can lead to differences in drug metabolism and therapeutic outcomes among patients .

Case Studies

  • Case of Hypoglycemia :
    • A case study reported a 39-year-old female who developed hypoglycemia after initiating treatment with sertraline. Upon discontinuation of the drug and administration of glucose, her symptoms resolved . This highlights a potential side effect associated with sertraline's action on glucose metabolism.
  • Pharmacogenetic Variability :
    • A large-scale study investigated the impact of CYP2C19 genotype on sertraline exposure, revealing significant inter-patient variability in serum concentrations. This variability can affect clinical response and side effect profiles .

Table 1: Pharmacological Effects of this compound

MechanismEffectReference
SERT InhibitionModerate inhibition
Dopamine Reuptake InhibitionModerate inhibition
Phospholipase ActivityInhibits PLA1, activates PLA2
CYP Enzyme InteractionAffects metabolism via CYP2C19/CYP2D6

Table 2: Clinical Outcomes Associated with Sertraline Treatment

OutcomeDescriptionReference
Antidepressant EfficacyIncreased serotonin levels
HypoglycemiaDocumented cases post-sertraline use
Variability in ResponseGenetic polymorphisms affecting efficacy

特性

IUPAC Name

(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBHJNMQVKDMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924791
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124379-29-9
Record name (S)-4-(3,4-Dichlorophenyl)-1-tetralone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124379-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124379299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.985
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3383LZ11NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g., 0.74 mole) in toluene (1.2 l.) was treated with thionyl chloride (66 ml., 0.90 mole) and the resulting solution heated at reflux for 75 minutes, with provision made for trapping HCl gas given off from the refluxing reaction solution. The reaction solution was then evaporated under vacuum to about 230 g. of a light brown oil. The oil was dissolved in carbon disulfide (360 ml.) and the resulting solution added to a well stirred suspension of AlCl3 (1.5 kg., 12.5 moles) in carbon disulfide (1.20 l.), with the mixture held below 8° C. during the addition period, forming a brown mass. After the addition was completed, the reaction mixture was stirred for about 16 hours at room temperature and then slowly poured on ice (vigorous reaction). The resulting suspension was extracted with ethyl acetate (2×4 l.). The combined extract was washed with water, washed with saturated aqueous sodium bicarbonate solution, dried and evaporated under vacuum to a residue, which was crystallized from hexane (500 ml.) to yield the named product (104.1 g., 48% yield, m.p. 99°-101° C., elemental analysis calculated: 66.00% C; 4.16% H; found: 66.06% C; 4.23% H).
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline ketone
Reactant of Route 2
Sertraline ketone
Reactant of Route 3
Sertraline ketone
Reactant of Route 4
Sertraline ketone
Reactant of Route 5
Sertraline ketone
Reactant of Route 6
Reactant of Route 6
Sertraline ketone
Customer
Q & A

Q1: Why is sertraline ketone significant in the context of environmental science?

A1: [] this compound is particularly important because research indicates it resists degradation even when subjected to highly reactive systems like TAML activator/hydrogen peroxide. [] This resistance suggests it could persist in the environment and potentially contribute to the broader ecological impact of pharmaceuticals. Further research on its environmental fate, transport, and potential effects on aquatic life is crucial to fully understand the implications of sertraline use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。